molecular formula C7HF7 B1580632 2,3,5,6-Tetrafluorobenzotrifluoride CAS No. 651-80-9

2,3,5,6-Tetrafluorobenzotrifluoride

Cat. No. B1580632
CAS RN: 651-80-9
M. Wt: 218.07 g/mol
InChI Key: ZVPAJILXQHMKMT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzotrifluoride is a chemical compound with the CAS Number: 651-80-9 and Linear Formula: C7 H F7 . It has a molecular weight of 218.07 . The IUPAC name for this compound is 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluorobenzotrifluoride is 1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H . The InChI key is ZVPAJILXQHMKMT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorobenzotrifluoride is a liquid at 20°C . It has a boiling point of 112°C and a refractive index of 1.38 . The compound has a specific gravity of 1.61 .

Scientific Research Applications

Environmental and Health Impact Studies

2,3,5,6-Tetrafluorobenzotrifluoride and its derivatives, like other polyfluoroalkyl chemicals (PFCs), have been extensively used in commercial applications ranging from surfactants, lubricants, to fire-fighting foams. These compounds, due to their persistence and potential toxicity, have become ubiquitous environmental contaminants. Studies have examined the presence and concentration of these compounds in human tissues and their potential health impacts. For instance, concentrations of perfluorooctanesulfonate (PFOS), perfluorohexanesulfonate (PFHxS), perfluorooctanoate (PFOA), and related chemicals have been measured in human blood/serum/plasma samples from various countries, highlighting the widespread human exposure to these chemicals (Kannan et al., 2004). Another study demonstrated the presence of ADONA and other perfluoroalkylated substances in plasma samples of German blood donors, underlining the environmental and health implications of these substances (Fromme et al., 2017).

Industrial and Occupational Exposure

Investigations have also been conducted to understand the risk of cancer among workers involved in the synthesis and polymerization of tetrafluoroethylene, a compound used for producing fluorinated polymers like polytetrafluoroethylene. This research sheds light on the occupational hazards and the associated risks of liver, kidney cancers, and leukemia among workers exposed to these compounds (Consonni et al., 2013).

Environmental and Human Exposure Assessment

Several studies have been dedicated to assessing the exposure levels of polyfluoroalkyl chemicals in the general population. For example, a study aimed to assess exposure to various PFCs in a representative sample of the U.S. population, finding widespread exposure to these chemicals and indicating changes in manufacturing practices over time (Calafat et al., 2007).

Safety And Hazards

2,3,5,6-Tetrafluorobenzotrifluoride is a flammable liquid and vapour . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAJILXQHMKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215402
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorobenzotrifluoride

CAS RN

651-80-9
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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